molecular formula C11H16N4 B1481586 (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine CAS No. 2098139-79-6

(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

Cat. No.: B1481586
CAS No.: 2098139-79-6
M. Wt: 204.27 g/mol
InChI Key: RTYHMUIFDGQSHE-UHFFFAOYSA-N
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Description

(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine: is a complex organic compound featuring a cyclobutylmethyl group attached to an imidazo[1,2-b]pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding imidazo[1,2-b]pyrazole carboxylic acid derivative, while substitution could introduce various alkyl groups to the methanamine moiety.

Scientific Research Applications

Chemistry

In chemistry, (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
  • (1-(cyclopentylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
  • (1-(cyclohexylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

Uniqueness

The uniqueness of (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine lies in its cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

[1-(cyclobutylmethyl)imidazo[1,2-b]pyrazol-6-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-7-10-6-11-14(4-5-15(11)13-10)8-9-2-1-3-9/h4-6,9H,1-3,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYHMUIFDGQSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=CC(=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Reactant of Route 2
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Reactant of Route 3
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Reactant of Route 4
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Reactant of Route 5
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Reactant of Route 6
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

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